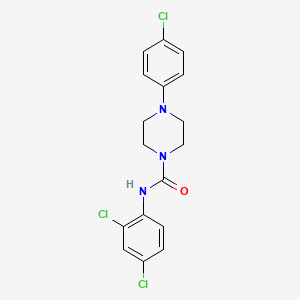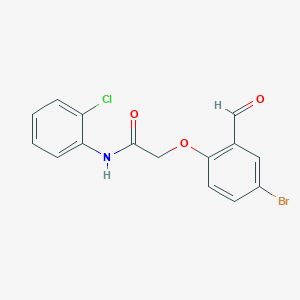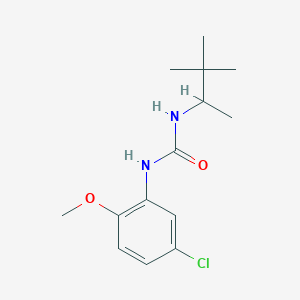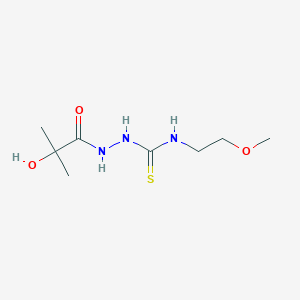
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide
説明
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, it has gained attention in scientific research for its potential therapeutic applications.
作用機序
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. Its mechanism of action is not fully understood but it is believed to modulate the activity of these neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to induce a range of effects on the central nervous system, including alterations in mood, perception, and cognition. It has been reported to induce feelings of euphoria, relaxation, and increased sociability. However, it can also cause adverse effects such as nausea, vomiting, and anxiety.
実験室実験の利点と制限
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has well-characterized pharmacological properties, making it a useful tool for studying the serotonin and dopamine systems. However, its psychoactive effects can make it difficult to use in certain experimental paradigms, and its potential for abuse must be taken into consideration.
将来の方向性
There are several potential future directions for research on 4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety and depression. Additionally, its effects on the dopamine system warrant further investigation, as it may have implications for the treatment of addiction and other psychiatric disorders. Finally, its potential as a tool for studying the serotonin system in vivo should be explored further.
科学的研究の応用
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O/c18-12-1-4-14(5-2-12)22-7-9-23(10-8-22)17(24)21-16-6-3-13(19)11-15(16)20/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMKNWDLGBVJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B4853149.png)
![4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853154.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4853168.png)
![N-methyl-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4853170.png)
![methyl 4-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4853182.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B4853196.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853214.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)

